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molecular formula C22H24IP B174124 (Methyl)tri-4-tolylphosphonium Iodide-d3,13C CAS No. 1896-61-3

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Cat. No. B174124
M. Wt: 446.3 g/mol
InChI Key: SUQPXWWSBRNXEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837391

Procedure details

Starting from 10.37 g (34.1 mmol) of tris (4-methylphenyl)phosphine and 6.7 g (48 mmol, 1.4 eq) of methyl iodide, 13.92 g (31.2 mmol, 91.5%) of methyltris(4-methylphenyl)phosphonium iodide was obtained: mp 213°-216° C.
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([P:8]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[CH3:23][I:24]>>[I-:24].[CH3:23][P+:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=1)([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.37 g
Type
reactant
Smiles
CC1=CC=C(C=C1)P(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[I-].C[P+](C1=CC=C(C=C1)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.2 mmol
AMOUNT: MASS 13.92 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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